

BPR1K871: A Multi-Kinase Inhibitor Targeting Cell Cycle Progression

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B, key regulators of cell cycle progression.[1][2] This guide provides a comprehensive overview of **BPR1K871**, detailing its role in cell cycle regulation, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Introduction to BPR1K871 and its Targets

BPR1K871 was identified through rational drug design as a multi-kinase inhibitor with potent activity against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. [1][3]

 FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][4]



Aurora Kinases (AURKA/AURKB): A family of serine/threonine kinases that play essential
roles in mitosis.[1] AURKA is involved in centrosome maturation and spindle assembly, while
AURKB is a key component of the chromosomal passenger complex, regulating
chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently
observed in various cancers and is associated with genomic instability.[1][5]

By targeting both FLT3 and Aurora kinases, **BPR1K871** disrupts two critical oncogenic signaling nodes, leading to potent anti-proliferative effects in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for **BPR1K871**.

Table 1: Enzymatic Inhibition of **BPR1K871**[1][2]

Kinase Target	IC50 (nM)
AURKA	22
AURKB	13
FLT3	19

Table 2: Anti-proliferative Activity of **BPR1K871** in Cancer Cell Lines[1]

Cell Line	Cancer Type	FLT3 Status	EC50 (nM)
MOLM-13	AML	ITD Positive	~5
MV4-11	AML	ITD Positive	~5
RS4-11	ALL	wt-FLT3	Low nM
U937	AML	Negative	>18000
K562	CML	Negative	>20000
COLO205	Colorectal	-	< 100
Mia-PaCa2	Pancreatic	-	< 100



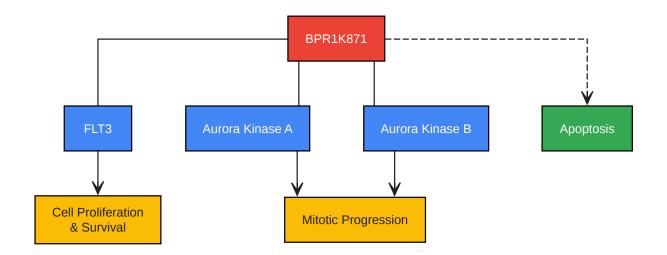
Mechanism of Action in Cell Cycle Regulation

BPR1K871 exerts its effects on cell cycle regulation primarily through the inhibition of Aurora kinases.[1] The inhibition of AURKA and AURKB disrupts the proper execution of mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][5] Functional studies have shown that **BPR1K871** modulates the phosphorylation of downstream targets of FLT3 and AURKA in a dose-dependent manner.[1]

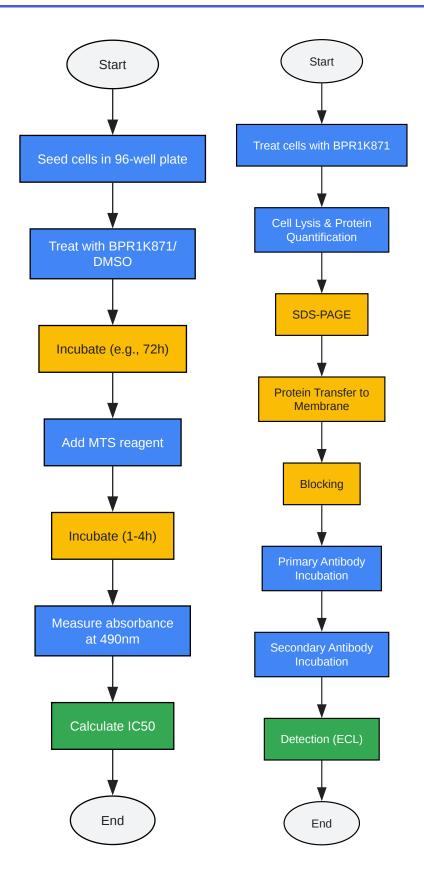
Signaling Pathway

The inhibitory action of **BPR1K871** on FLT3 and Aurora kinases interrupts key signaling cascades that drive cell proliferation and division.









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References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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